molecular formula C19H26N2O4 B8716282 Tert-butyl 4-[(4-acetylphenyl)carbamoyl]piperidine-1-carboxylate

Tert-butyl 4-[(4-acetylphenyl)carbamoyl]piperidine-1-carboxylate

Cat. No.: B8716282
M. Wt: 346.4 g/mol
InChI Key: SBCPQRVZOINKOO-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(4-acetylphenyl)carbamoyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl 4-[(4-acetylphenyl)carbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H26N2O4/c1-13(22)14-5-7-16(8-6-14)20-17(23)15-9-11-21(12-10-15)18(24)25-19(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,20,23)

InChI Key

SBCPQRVZOINKOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of piperidine-1,4-dicarboxylic acid 1-tert-butyl ester (1.69 g, 7.4 mmol) in DMF (20 ml) was added 1-(4-aminophenyl)ethanone (1 g, 7.4 mmol), NEM (0.852 g, 7.4 mmol) and TOTU (2.427 g, 7.4 mmol). The solution was stirred for 16 h at room temperature. The solvent was removed and the residue was dissolved in ethyl acetate (50 ml) and washed with saturated aqueous NaHCO3 solution (5 ml) and HCl (1 N, 10 ml). The organic phase was dried (MgSO4) and filtered. The solvent was removed to give 1.344 g (52%) of the title compound.
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.427 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
52%

Synthesis routes and methods II

Procedure details

To a solution of 4-aminoacetophenone (6.76 g, 50 mmol) in DMF (250 ml) were added TOTU (16.40 g, 50 mmol), boc-isonipecotic acid (11.46 g, 50 mmol) and DIPEA (8.6 ml, 50 mmol). The reaction mixture was stirred at ambient temperature for 12 h. The solvent was removed in vacuo. The residue was redissolved in ethyl acetate (250 ml) and washed with sat. sodium hydrogen carbonate solution (2×50 ml), hydrochloric acid (1 N, 50 ml) and brine (50 ml). The organic phase was dried over sodium sulfate, evaporated and recrystallized from ethyl acetate. The product was obtained as white crystalline solid (yield: 12.2 g, 70%).
Quantity
6.76 g
Type
reactant
Reaction Step One
Name
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
11.46 g
Type
reactant
Reaction Step One
Name
Quantity
8.6 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Yield
70%

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